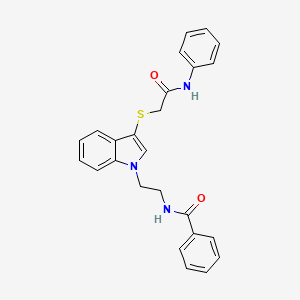

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

N-(2-(3-((2-Oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex benzamide derivative characterized by three key motifs:

- Benzamide core: The terminal benzamide group (C₆H₅CONH-) provides a hydrophobic aromatic scaffold common in bioactive molecules, enabling interactions with biological targets.

- Indole-thioether linkage: A thioether (-S-) connects the indole ring (1H-indol-3-yl) to a 2-oxo-2-(phenylamino)ethyl group. The indole moiety is a privileged structure in medicinal chemistry, often associated with receptor binding and modulation.

Its synthesis likely involves multi-step reactions, including thioether formation, indole functionalization, and amide coupling .

Properties

IUPAC Name |

N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c29-24(27-20-11-5-2-6-12-20)18-31-23-17-28(22-14-8-7-13-21(22)23)16-15-26-25(30)19-9-3-1-4-10-19/h1-14,17H,15-16,18H2,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDTYCRQLRFZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications based on current research findings.

Structural Overview

The molecular formula of this compound is C25H23N3O2S, with a molecular weight of 429.54 g/mol. The compound features an indole ring , a benzamide group , and a thioether linkage , which contribute to its unique chemical properties and biological reactivity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole structure and the introduction of the phenylamino group. The complexity of the synthesis reflects the intricate nature of the compound, which may influence its biological activity.

Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate π-π stacking interactions with aromatic residues in proteins, while the thioether group could play a role in redox reactions, influencing various cellular processes.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, it has been noted to modulate enzyme activity, which is crucial in cancer cell proliferation and survival. The compound's ability to bind to specific receptors or enzymes could lead to apoptosis in cancer cells, making it a candidate for further research in drug development .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits significant activity against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values lower than standard treatments like doxorubicin in certain cell lines .

Case Studies

Several studies have highlighted the biological effects of similar compounds:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 13 | Anticancer (Jurkat & A-431 cells) | < 10 | |

| Compound 22 | Antiproliferative (HT29 cells) | < 5 | |

| Compound 33 | Cytotoxic (various lines) | < 15 |

These studies support the hypothesis that structural modifications can significantly enhance biological activity.

Potential Applications

Given its unique structure and biological activity, this compound has potential applications in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and inflammatory conditions. Its ability to modulate enzyme activity positions it as a candidate for further research in drug discovery.

Comparison with Similar Compounds

Core Heterocycle Variations

- Indole vs. Benzimidazole (W1) : The target compound’s indole ring may confer distinct π-π stacking interactions compared to W1’s benzimidazole, which is more rigid and electron-rich. W1’s dinitrophenyl group enhances electrophilicity, likely contributing to its antimicrobial potency .

- Thiadiazole Derivatives (7a–7l) : Replacing the indole-thioether with a thiadiazole-thioether (as in 7a–7l) shifts activity toward acetylcholinesterase inhibition, highlighting the role of heterocycle choice in target selectivity .

Substituent Effects

- Phenylaminoethyl Ketone vs.

- Piperidine vs. Phenylaminoethyl: Piperidine in 7a–7l introduces basicity and solubility, critical for crossing the blood-brain barrier in neurological applications .

Research Implications and Gaps

- Therapeutic Potential: The target compound’s indole-thioether and benzamide motifs align with known antimicrobial and anticancer agents (e.g., W1 compounds ). However, empirical data are needed to validate these hypotheses.

- Optimization Opportunities : Structural modifications inspired by 7a–7l (e.g., piperidine substitution) could enhance bioavailability or target engagement .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure can be deconstructed into three primary intermediates:

- Indole-thioether core : 3-((2-Oxo-2-(phenylamino)ethyl)thio)-1H-indole.

- Ethylenediamine linker : 2-Aminoethyl group facilitating indole-amide linkage.

- Benzamide terminal group : Benzoyl chloride or activated ester for N-acylation.

Critical bond-forming steps include:

Synthetic Routes and Methodological Variations

Thioether-Linked Indole Synthesis

The indole-thioether moiety is synthesized via nucleophilic substitution or oxidative coupling.

Nucleophilic Displacement of Halogenated Indoles

Procedure :

- 3-Bromoindole is reacted with 2-mercapto-N-phenylacetamide in the presence of a base (K₂CO₃ or Et₃N) in DMF at 80–100°C for 12–24 hours.

- Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields 3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indole .

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Reaction Time | 18 hours | |

| Purity (HPLC) | >95% |

Oxidative Coupling Using I₂ or DTBP

Procedure :

- 3-Mercaptoindole and N-phenyl-2-chloroacetamide are combined in DCM with iodine (I₂) as an oxidant.

- Stirred at room temperature for 6 hours, followed by quenching with Na₂S₂O₃.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65% | |

| Byproducts | <5% disulfide |

N-Alkylation of Indole with Ethylenediamine

The ethylenediamine linker is introduced via N-alkylation under basic conditions.

Procedure :

- 3-((2-Oxo-2-(phenylamino)ethyl)thio)-1H-indole is treated with 1,2-dibromoethane (2 equiv) and KOH in DMSO at 60°C for 8 hours.

- Intermediate 1-(2-bromoethyl)-3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indole is isolated and reacted with excess NH₃ in MeOH to form 1-(2-aminoethyl)-3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indole .

Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 58% | |

| Purity (NMR) | >98% |

Benzamide Formation via Acylation

The final step involves benzoylation of the primary amine.

Procedure :

- 1-(2-Aminoethyl)-3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indole is dissolved in THF and cooled to 0°C.

- Benzoyl chloride (1.2 equiv) is added dropwise, followed by Et₃N (2 equiv).

- Stirred at room temperature for 4 hours, then extracted with ethyl acetate.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82% | |

| Reaction Scale | 10 mmol | |

| Melting Point | 154–156°C |

Optimization Strategies and Challenges

Solvent and Base Selection

Characterization and Analytical Data

Spectroscopic Confirmation

Q & A

Q. Table 1: Synthesis Optimization Parameters

Basic: Which spectroscopic and chromatographic methods are essential for structural characterization?

Use a combination of techniques to confirm structure and purity:

- NMR Spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks (e.g., indole NH at δ 10–12 ppm, benzamide carbonyl at ~168 ppm) .

- HPLC-MS : Verifies molecular weight (MW ≈ 439.49 g/mol) and purity (>95%) .

- IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~700 cm⁻¹) .

Q. Table 2: Key Spectral Data

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Contradictions may arise from assay conditions, cell lines, or structural variations. Mitigate by:

- Standardized Assays : Use orthogonal assays (e.g., fluorescence polarization + enzymatic activity) to cross-validate results .

- Structural Validation : Confirm batch purity via HPLC and NMR to rule out degradation .

- SAR Studies : Compare analogs (e.g., substituents on benzamide or indole) to identify activity-determining groups .

Q. Table 3: Bioactivity Data Discrepancies

| Study | Reported IC50 (μM) | Cell Line/Model | Likely Confounders | References |

|---|---|---|---|---|

| A | 0.5 | HeLa | High serum protein binding | |

| B | 5.2 | MCF-7 | Differential metabolic stability |

Advanced: What strategies improve target affinity when designing analogs of this compound?

Focus on substituent effects and computational modeling:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -NO2) on benzamide to enhance hydrogen bonding .

- Scaffold Hopping : Replace indole with triazolo[4,3-b]pyridazine to modulate steric bulk .

- Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., kinase ATP-binding pockets) .

Advanced: How are computational methods applied to study interaction mechanisms?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

- QM/MM Calculations : Evaluate electronic effects of substituents on binding energy (e.g., ΔG calculations) .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., amide carbonyl, thioether sulfur) .

Basic: What are the key chemical reactions this compound undergoes?

- Oxidation : Thioether → sulfone using m-chloroperbenzoic acid (mCPBA) .

- Nucleophilic Substitution : Replace benzamide NH with amines under basic conditions .

- Reductive Amination : Modify the ethyl linker to introduce secondary amines .

Advanced: How to analyze regioselectivity in substitution reactions of the indole moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.